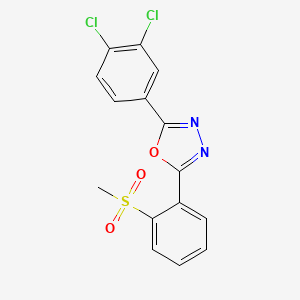

2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O3S/c1-23(20,21)13-5-3-2-4-10(13)15-19-18-14(22-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJZMUTWCDBUCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dichlorobenzohydrazide with 2-methylsulfonylbenzoic acid under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

Chemistry

2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole serves as a building block in the synthesis of more complex molecules. Its reactivity can be exploited to introduce various functional groups into phenyl rings through substitution reactions. This makes it valuable in organic synthesis and materials science.

Biological Activities

Research has indicated that this compound may possess significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of 1,3,4-oxadiazole exhibit antimicrobial activity comparable to first-line drugs. For instance, compounds synthesized from similar oxadiazole frameworks have demonstrated effectiveness against various bacterial strains .

- Anticancer Potential : The compound is being investigated for its potential anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells by damaging DNA. For example, a study on oxadiazole derivatives showed significant cytotoxic effects against glioblastoma cell lines .

Medicine

Due to its stability and reactivity, this compound is explored for drug development. Its ability to interact with specific molecular targets makes it a candidate for formulating new therapeutic agents aimed at treating cancer and other diseases.

Industrial Applications

This compound is also utilized in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and coatings that can be tailored for particular industrial applications.

Case Study 1: Antimicrobial Activity

A series of novel 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial efficacy. Compounds showed comparable activity to established antibiotics against various pathogens . The structure-activity relationship indicated that modifications at the phenyl rings significantly enhanced antibacterial properties.

Case Study 2: Anticancer Efficacy

In a study focusing on glioblastoma cells, synthesized oxadiazole derivatives exhibited significant cytotoxicity and apoptosis induction. The mechanisms involved DNA damage and disruption of cellular processes critical for survival . These findings suggest potential pathways for therapeutic intervention in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anticancer Activity

Several 1,3,4-oxadiazole derivatives with chlorinated aryl groups demonstrate notable anticancer activity:

- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) exhibited growth inhibition percentages of 98.74% and 95.37%, respectively, against leukemia (SR), CNS (SF-295), breast (MCF7), and prostate (PC-3) cancer cell lines at 10⁻⁵ M .

- N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives showed selectivity toward liver cancer (Hep-G2), with the most potent analog achieving an IC₅₀ of 2.46 µg/mL .

Key Structural Insights :

- The position of chlorine substituents (3,4- vs. 2,4-dichlorophenyl) influences target selectivity. For example, 2,4-dichloro derivatives favor liver cancer cells, whereas 4-chloro analogs exhibit broad-spectrum activity .

- Methylsulfonyl groups may enhance cytotoxicity by promoting interactions with cellular targets like sulfhydryl enzymes or DNA .

Table 1: Anticancer Activity of Selected Oxadiazoles

Antibacterial Activity

The methylsulfonyl group is critical in antibacterial derivatives:

- 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole showed EC₅₀ values of 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo), outperforming commercial agents like thiodiazole copper .

Structural Advantage :

Anti-Inflammatory and Analgesic Activity

Chlorinated oxadiazoles with polar substituents exhibit reduced gastrointestinal (GI) toxicity:

- 2-(3,4-Dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (12) and 2-(2-acetoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (15) showed 61–64% anti-inflammatory activity, comparable to indomethacin, with minimal ulcerogenic effects .

Comparison with Target Compound :

- The methylsulfonyl group in the target compound may further reduce lipid peroxidation and GI damage compared to methoxy or acetoxy substituents .

Biological Activity

2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a 1,3,4-oxadiazole ring, known for its stability and potential in pharmaceutical applications. Research has indicated that derivatives of the oxadiazole scaffold exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H10Cl2N2O3S |

| Molecular Weight | 363.22 g/mol |

| CAS Number | 339014-34-5 |

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that various derivatives of the 1,3,4-oxadiazole scaffold demonstrated activity against a range of pathogens including bacteria and fungi. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Antifungal Activity : The compound has been investigated for its potential antifungal effects as well .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Research indicates that this compound may interact with targets involved in tumor growth and metastasis .

The biological activity of this compound is attributed to its ability to bind to various molecular targets within cells. This binding can lead to:

- Inhibition of enzyme activity.

- Disruption of cell signaling pathways.

- Induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to the oxadiazole family:

- Dhumal et al. (2016) : Investigated a series of oxadiazole derivatives for their antitubercular activity. The most active compounds showed significant inhibition against Mycobacterium bovis BCG .

- Desai et al. (2018) : Reported on derivatives exhibiting potent antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like amoxicillin .

- Paruch et al. (2020) : Synthesized 1,3,4-oxadiazole derivatives with promising antibacterial properties against resistant strains of Mycobacterium tuberculosis .

Q & A

Q. 1.1. What are the common synthetic routes for 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazide intermediates or thiol-alkylation reactions. A key route involves:

- Step 1 : Condensation of 3,4-dichlorobenzoyl chloride with a sulfonyl-substituted phenyl hydrazine to form a hydrazide intermediate.

- Step 2 : Cyclization using dehydrating agents like POCl₃ or PCl₅ under reflux in anhydrous solvents (e.g., THF or DCM) to form the oxadiazole core.

- Step 3 : Sulfonation or oxidation of thioether intermediates (e.g., using mCPBA or H₂O₂ with Mo catalysts) to introduce the methylsulfonyl group .

Q. Optimization strategies :

- Temperature : Maintain 60–80°C during cyclization to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve yields in thiol-alkylation steps.

- Purification : Column chromatography with hexane/ethyl acetate (7:3) resolves impurities .

Q. 1.2. How is the structure of this compound confirmed using spectroscopic methods?

Structural validation requires:

Q. 1.3. What preliminary biological activities have been reported for this compound?

- Antibacterial : EC₅₀ values range from 9.89–63.95 μg/mL against Xanthomonas oryzae (rice blight), outperforming bismerthiazole (EC₅₀ = 92.61 μg/mL) .

- Anti-inflammatory : Analogues with dichlorophenyl groups show ~60% inhibition of edema (comparable to indomethacin) .

- Anticancer : Derivatives exhibit IC₅₀ < 10 μM against HeLa and HCT-116 cells via apoptosis induction .

Advanced Research Questions

Q. 2.1. How does the substitution pattern on the oxadiazole ring influence bioactivity?

- Electron-withdrawing groups (e.g., Cl, SO₂CH₃) : Enhance antibacterial potency by increasing electrophilicity, improving target binding (e.g., EC₅₀ = 9.89 μg/mL for 4-fluorophenyl vs. 52.14 μg/mL for 2,4-dichlorophenyl) .

- Aromaticity : The oxadiazole ring’s resonance stability (estimated via HOMA indices) correlates with reduced metabolic degradation .

- Steric effects : Bulky substituents at the 5-position hinder binding to bacterial membrane proteins, reducing activity .

Q. 2.2. What computational methods are used to predict binding interactions with biological targets?

- Molecular docking :

- Target : Succinate dehydrogenase (SDH) in bacteria (PDB: 2FBW).

- Key interactions : Sulfonyl groups form hydrogen bonds with Arg43 and His39, while dichlorophenyl engages in π-π stacking with Phe66 .

- DFT calculations :

Q. 2.3. How can contradictions in reported EC₅₀ values across studies be resolved?

Q. 2.4. What mechanistic insights explain the compound’s ulcerogenic safety profile compared to NSAIDs?

- Cyclooxygenase (COX) selectivity : Unlike indomethacin, oxadiazole derivatives do not inhibit COX-1, reducing gastrointestinal toxicity (ulcerogenic index = 0.58 vs. 2.67 for indomethacin) .

- Metabolic stability : Sulfonyl groups resist CYP450 oxidation, minimizing reactive metabolite formation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.